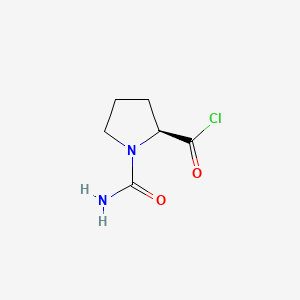
(8β)-Ergoline-1,6,8-tricarboxylic Acid 1,6-Bis(1,1-dimethylethyl) Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(8β)-Ergoline-1,6,8-tricarboxylic Acid 1,6-Bis(1,1-dimethylethyl) Ester is a biochemical compound with the molecular formula C25H32N2O6 and a molecular weight of 456.53 . This compound is part of the ergoline family, which is known for its diverse biological activities and applications in various fields such as medicine and biochemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (8β)-Ergoline-1,6,8-tricarboxylic Acid 1,6-Bis(1,1-dimethylethyl) Ester typically involves multiple steps, starting from ergoline derivatives. The process includes esterification reactions where carboxylic acid groups are converted into ester groups using reagents like tert-butyl alcohol and acid catalysts. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and scalability of the production process. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and purity of the final product.
化学反応の分析
Types of Reactions
(8β)-Ergoline-1,6,8-tricarboxylic Acid 1,6-Bis(1,1-dimethylethyl) Ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Solvents: Methanol, ethanol, dichloromethane
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
(8β)-Ergoline-1,6,8-tricarboxylic Acid 1,6-Bis(1,1-dimethylethyl) Ester has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.
作用機序
The mechanism of action of (8β)-Ergoline-1,6,8-tricarboxylic Acid 1,6-Bis(1,1-dimethylethyl) Ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and physiological responses.
類似化合物との比較
Similar Compounds
Ergoline derivatives: Compounds like lysergic acid diethylamide (LSD) and ergotamine share structural similarities with (8β)-Ergoline-1,6,8-tricarboxylic Acid 1,6-Bis(1,1-dimethylethyl) Ester.
Tryptamine derivatives: Compounds such as serotonin and melatonin also share some structural features with ergoline derivatives.
Uniqueness
What sets this compound apart is its specific ester functional groups, which can influence its reactivity and interaction with biological targets
特性
CAS番号 |
1075250-76-8 |
|---|---|
分子式 |
C25H32N2O6 |
分子量 |
456.539 |
IUPAC名 |
(6aR,9R,10aR)-4,7-bis[(2-methylpropan-2-yl)oxycarbonyl]-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline-9-carboxylic acid |
InChI |
InChI=1S/C25H32N2O6/c1-24(2,3)32-22(30)26-12-14-11-19-17(16-8-7-9-18(26)20(14)16)10-15(21(28)29)13-27(19)23(31)33-25(4,5)6/h7-9,12,15,17,19H,10-11,13H2,1-6H3,(H,28,29)/t15-,17-,19-/m1/s1 |
InChIキー |
DVAADMMWXSUEQM-SZVBFZGTSA-N |
SMILES |
CC(C)(C)OC(=O)N1CC(CC2C1CC3=CN(C4=CC=CC2=C34)C(=O)OC(C)(C)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2,2-Trifluoro-1-[4-(hydroxymethyl)-1-methyl-1H-pyrrol-2-yl]ethan-1-one](/img/structure/B590692.png)
![7-Methoxyoxepino[3,2-d]isoxazole](/img/structure/B590693.png)
![1-Methyl-3,7-dioxabicyclo[4.1.0]heptane](/img/structure/B590697.png)







